molecular formula C13H14N2O5 B13138524 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid

6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid

Cat. No.: B13138524
M. Wt: 278.26 g/mol
InChI Key: OOQHBXUJJZGOPY-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid is a compound that belongs to the class of benzo[d]isoxazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzo[d]isoxazole ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA, HCl, methanol

    Substitution: Various nucleophiles, DMAP, acetonitrile

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted benzo[d]isoxazole derivatives.

Scientific Research Applications

6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with various biological targets. The benzo[d]isoxazole ring system can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid is unique due to its specific combination of a Boc-protected amino group and a benzo[d]isoxazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O5/c1-13(2,3)19-12(18)14-7-4-5-8-9(6-7)20-15-10(8)11(16)17/h4-6H,1-3H3,(H,14,18)(H,16,17)

InChI Key

OOQHBXUJJZGOPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)O

Origin of Product

United States

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